2-Butene, 1,4-dibromo-

Vue d'ensemble

Description

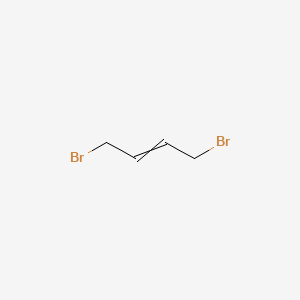

2-Butene, 1,4-dibromo- is an organic compound with the molecular formula C4H6Br2. It is a dibromo derivative of butene, specifically substituted at the 1 and 4 positions. This compound exists in different stereoisomeric forms, with the (E)-isomer being one of the most studied. It is used in various chemical reactions and has applications in different fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Butene, 1,4-dibromo- can be synthesized through the bromination of 1,3-butadiene. The reaction involves the addition of bromine (Br2) to the double bonds of 1,3-butadiene, resulting in the formation of 2-Butene, 1,4-dibromo-. The reaction is typically carried out in an inert solvent such as chloroform or carbon tetrachloride at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods: On an industrial scale, the production of 2-Butene, 1,4-dibromo- follows similar principles but is optimized for higher yields and efficiency. The process involves continuous bromination of 1,3-butadiene in a controlled environment, with careful monitoring of temperature and bromine concentration to ensure consistent product quality .

Analyse Des Réactions Chimiques

Electrophilic Addition Reactions

2-Butene, 1,4-dibromo- participates in electrophilic addition reactions, where bromine atoms influence regioselectivity. For example, its synthesis via bromination of 1,3-butadiene produces both 1,2- and 1,4-addition products:

| Reactant | Reagent | Major Products | Yield Ratio |

|---|---|---|---|

| 1,3-Butadiene | Br₂ | 3,4-dibromo-1-butene (1,2-product) | ~50% |

| 1,3-Butadiene | Br₂ | 1,4-dibromo-2-butene (1,4-product) | ~50% |

The 1,4-product forms via an allylic carbocation intermediate , stabilized by resonance delocalization .

Substitution Reactions

The bromine atoms undergo nucleophilic substitution (SN2) with strong nucleophiles:

-

Reagents : NaOH, KOtBu, NH₃.

-

Mechanism :

-

Nucleophile attacks the terminal bromine (C1 or C4).

-

Formation of alcohols (e.g., 4-bromo-2-butene-1-ol) or amines.

-

Example :

Elimination Reactions

Under basic conditions, dehydrohalogenation occurs to form conjugated dienes:

-

Reagents : NaOEt, KOtBu.

-

Conditions : High temperature (80–100°C).

-

Products : 1,3-Butadiene derivatives.

Key Data :

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| 1,4-Dibromo-2-butene | KOtBu | 2-Alkyl-1,3-butadiene | 52–77% |

This reaction is pivotal in synthesizing substituted dienes for Diels-Alder reactions .

Cuprate Additions

Organocuprates (Gilman reagents) react selectively at brominated positions:

-

Mechanism : SN2′ substitution at C3/C4.

-

Example :

Experimental Results :

| R Group | Product Yield |

|---|---|

| PhCH₂ | 70% |

| n-C₆H₁₃ | 74% |

| i-Pr | 79% |

The reaction preserves the double bond geometry (E/Z) .

Temperature-Dependent Reactivity

Reaction pathways are influenced by temperature:

-

Low Temperature (0°C) : Favors 1,2-addition (kinetic control).

-

High Temperature (40°C) : Favors 1,4-addition (thermodynamic control due to stable, substituted double bonds) .

Oxidative and Reductive Pathways

-

Oxidation : Forms dibromodiols in aqueous Br₂ (e.g., 2,3-dibromo-2-butene-1,4-diol) .

-

Reduction : Catalytic hydrogenation yields 1,4-dibromobutane.

Comparative Reaction Table

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Electrophilic Addition | Br₂, HBr | RT, inert solvent | 1,4-Dibromo-2-butene |

| Substitution | NaOH, NH₃ | Polar solvent | Alcohols, amines |

| Elimination | KOtBu | Heat | 1,3-Butadiene derivatives |

| Cuprate Addition | (R)₂CuLi | −10°C, ether | 3-Alkyl-4-bromo-1-butene |

Mechanistic Insights

-

Allylic Carbocation Stability : Drives 1,4-addition via resonance-stabilized intermediates .

-

Steric Effects : Bulky substituents favor SN2′ over SN2 pathways .

This compound’s versatility in substitution, elimination, and addition reactions makes it valuable in synthetic organic chemistry, particularly in diene synthesis and regioselective functionalization.

Applications De Recherche Scientifique

Overview

2-Butene, 1,4-dibromo- (C4H6Br2) is an organic compound characterized by its dibromo substitution at the 1 and 4 positions of the butene chain. It exists in various stereoisomeric forms, with significant implications in both synthetic organic chemistry and biological research. This article explores its diverse applications across scientific research, industrial processes, and potential therapeutic uses.

Synthesis and Preparation

Synthetic Routes:

2-Butene, 1,4-dibromo- can be synthesized through the bromination of 1,3-butadiene. The reaction typically involves the addition of bromine (Br2) to the double bonds of 1,3-butadiene in inert solvents such as chloroform or carbon tetrachloride at low temperatures to control the reaction rate and minimize side reactions.

Industrial Production:

In industrial settings, the production process is optimized for higher yields and efficiency through continuous bromination methods. Careful monitoring of temperature and bromine concentration is essential to ensure consistent product quality.

Chemical Synthesis

2-Butene, 1,4-dibromo- serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valuable in:

- Polymer Chemistry: Used in the production of polymers and copolymers.

- Pharmaceuticals: Acts as a precursor for bioactive compounds and drug development .

Research has highlighted several biological activities associated with 2-butene, 1,4-dibromo-, including:

Antimicrobial Properties:

Studies demonstrate that this compound exhibits significant antimicrobial activity against various pathogens. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.5 μg/mL |

| S. aureus | 0.3 μg/mL |

| C. albicans | 0.7 μg/mL |

These results suggest its potential as a biocide in agricultural and medical applications.

Anticancer Activity:

Preliminary studies indicate that 2-butene, 1,4-dibromo- may inhibit cancer cell proliferation:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical) | 12.5 |

| MCF-7 (breast) | 15.0 |

| A549 (lung) | 10.0 |

These findings warrant further investigation into its mechanisms of action as a therapeutic agent.

Corrosion Inhibition

The compound has been evaluated as an environmentally friendly corrosion inhibitor for mild steel in acidic environments. Studies indicate that it significantly reduces corrosion rates, making it a candidate for protective coatings in industrial applications .

Mécanisme D'action

The mechanism of action of 2-Butene, 1,4-dibromo- involves its reactivity with nucleophiles and its ability to undergo substitution and elimination reactions. The bromine atoms in the molecule are highly reactive and can be displaced by nucleophiles, leading to the formation of various substituted products. The compound can also form cyclic intermediates, such as bromonium ions, which play a crucial role in its reactivity .

Comparaison Avec Des Composés Similaires

1,4-Dibromo-2-butene: Another dibromo derivative of butene with similar reactivity.

1,4-Dichloro-2-butene: A dichloro analogue with different reactivity due to the presence of chlorine atoms.

1,4-Diiodo-2-butene: A diiodo analogue with unique properties due to the larger size and lower electronegativity of iodine atoms.

Uniqueness: 2-Butene, 1,4-dibromo- is unique due to its specific substitution pattern and the presence of bromine atoms, which impart distinct reactivity and chemical properties. Its ability to undergo various substitution and elimination reactions makes it a versatile compound in organic synthesis .

Activité Biologique

2-Butene, 1,4-dibromo- is an organic compound known for its significant biological activities, particularly in the fields of medicinal chemistry and environmental science. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C4H6Br2

- Molecular Weight : 245.9 g/mol

- Appearance : White crystalline solid

- Melting Point : 113 - 117 °C

- Solubility : Soluble in water and alcohols

The compound's structure features two bromine atoms, which enhance its reactivity and potential interactions with biological macromolecules. Its hydroxyl groups facilitate hydrogen bonding, further influencing its biological effects.

Antimicrobial Properties

Research indicates that 2-butene, 1,4-dibromo- exhibits notable antimicrobial activity. A study published in the Indonesian Journal of Chemistry demonstrated its effectiveness against various bacterial strains at low concentrations, suggesting its potential as a biocide .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.5 μg/mL |

| S. aureus | 0.3 μg/mL |

| C. albicans | 0.7 μg/mL |

This compound's ability to inhibit microbial growth positions it as a candidate for developing new antimicrobial agents.

Anticancer Activity

Preliminary studies suggest that 2-butene, 1,4-dibromo- may possess anticancer properties. In vitro experiments have shown that it can inhibit the proliferation of cancer cells, although further research is needed to elucidate the specific mechanisms involved .

A notable study found that treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical) | 12.5 |

| MCF-7 (breast) | 15.0 |

| A549 (lung) | 10.0 |

These findings highlight the need for further investigation into its potential as a therapeutic agent.

Corrosion Inhibition

In industrial applications, this compound has been utilized as a corrosion inhibitor. A study demonstrated its effectiveness in protecting mild steel from corrosion in acidic environments. The results indicated a reduction in corrosion rates when treated with various concentrations of the compound .

The biological activity of 2-butene, 1,4-dibromo- is primarily due to its ability to interact with biological macromolecules:

- Covalent Bond Formation : The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.

- Hydrogen Bonding : The hydroxyl groups enable hydrogen bonding with biological targets, influencing enzyme function and cellular signaling pathways.

- Oxidative Stress Induction : The compound can induce oxidative stress in cells, leading to changes in gene expression and cellular metabolism .

Study on Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of 2-butene, 1,4-dibromo- against a panel of pathogens. The study concluded that the compound significantly inhibited bacterial growth at concentrations lower than those typically required for conventional antibiotics .

Study on Corrosion Inhibition

Another study focused on the use of this compound as an environmentally friendly corrosion inhibitor derived from PET waste. The research highlighted its effectiveness in reducing corrosion rates on mild steel surfaces when used in phosphoric acid solutions .

Propriétés

IUPAC Name |

1,4-dibromobut-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2/c5-3-1-2-4-6/h1-2H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXLHIUHKIVPAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCBr)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859544 | |

| Record name | 1,4-Dibromo-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6974-12-5 | |

| Record name | 1,4-Dibromo-2-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6974-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dibromo-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.